Cas no 108499-23-6 (N-4-(sulfanylmethyl)phenylacetamide)

N-4-(スルファニルメチル)フェニルアセトアミドは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、アセトアミド基とスルファニルメチル基を有する芳香族骨格から成り、高い反応性と多様な修飾可能性を特徴とします。特に、医薬品や機能性材料の合成において、官能基の導入や変換に有用です。本製品は高い純度で供給され、厳格な品質管理によりバッチ間の再現性が保証されています。また、安定性に優れ、各種溶媒への溶解性も良好であるため、実験条件下での取り扱いが容易です。

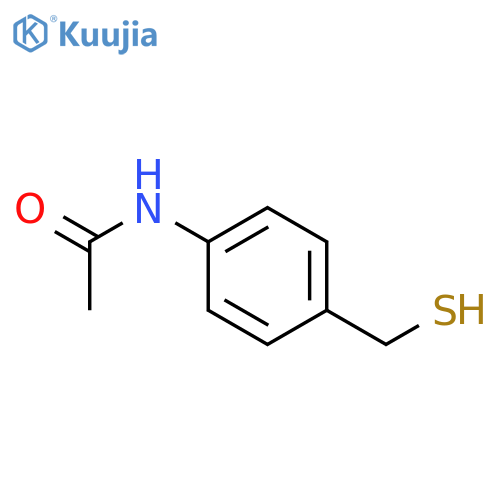

108499-23-6 structure

商品名:N-4-(sulfanylmethyl)phenylacetamide

N-4-(sulfanylmethyl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- ACETAMIDE, N-[4-(MERCAPTOMETHYL)PHENYL]-

- N-4-(sulfanylmethyl)phenylacetamide

- N-[4-(sulfanylmethyl)phenyl]acetamide

- N-(4-(Mercaptomethyl)phenyl)acetamide

- SCHEMBL5659981

- 108499-23-6

- EN300-1288895

-

- インチ: InChI=1S/C9H11NOS/c1-7(11)10-9-4-2-8(6-12)3-5-9/h2-5,12H,6H2,1H3,(H,10,11)

- InChIKey: NJWDQVAOORNJOY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 181.05613515Da

- どういたいしつりょう: 181.05613515Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

N-4-(sulfanylmethyl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1288895-0.25g |

N-[4-(sulfanylmethyl)phenyl]acetamide |

108499-23-6 | 0.25g |

$867.0 | 2023-05-23 | ||

| Enamine | EN300-1288895-10.0g |

N-[4-(sulfanylmethyl)phenyl]acetamide |

108499-23-6 | 10g |

$4052.0 | 2023-05-23 | ||

| Enamine | EN300-1288895-2500mg |

N-[4-(sulfanylmethyl)phenyl]acetamide |

108499-23-6 | 2500mg |

$1509.0 | 2023-10-01 | ||

| Enamine | EN300-1288895-2.5g |

N-[4-(sulfanylmethyl)phenyl]acetamide |

108499-23-6 | 2.5g |

$1848.0 | 2023-05-23 | ||

| Enamine | EN300-1288895-0.5g |

N-[4-(sulfanylmethyl)phenyl]acetamide |

108499-23-6 | 0.5g |

$905.0 | 2023-05-23 | ||

| Enamine | EN300-1288895-250mg |

N-[4-(sulfanylmethyl)phenyl]acetamide |

108499-23-6 | 250mg |

$708.0 | 2023-10-01 | ||

| Enamine | EN300-1288895-0.1g |

N-[4-(sulfanylmethyl)phenyl]acetamide |

108499-23-6 | 0.1g |

$829.0 | 2023-05-23 | ||

| Enamine | EN300-1288895-5.0g |

N-[4-(sulfanylmethyl)phenyl]acetamide |

108499-23-6 | 5g |

$2732.0 | 2023-05-23 | ||

| Enamine | EN300-1288895-1.0g |

N-[4-(sulfanylmethyl)phenyl]acetamide |

108499-23-6 | 1g |

$943.0 | 2023-05-23 | ||

| Enamine | EN300-1288895-0.05g |

N-[4-(sulfanylmethyl)phenyl]acetamide |

108499-23-6 | 0.05g |

$792.0 | 2023-05-23 |

N-4-(sulfanylmethyl)phenylacetamide 関連文献

-

1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

108499-23-6 (N-4-(sulfanylmethyl)phenylacetamide) 関連製品

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量